molecular formula C17H23FN2O4S B2420380 N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide CAS No. 1235331-33-5

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2420380
CAS No.: 1235331-33-5
M. Wt: 370.44
InChI Key: WEAYQGXIMSVSBU-UHFFFAOYSA-N
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Description

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C17H23FN2O4S and its molecular weight is 370.44. The purity is usually 95%.
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Scientific Research Applications

Receptor Selectivity and Multifunctional Agents

Research has demonstrated the potential of N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines, which are closely related to the specified compound, in the design of selective 5-HT7 receptor ligands or multifunctional agents. These agents aim to extend a polypharmacological approach to the treatment of complex diseases, including CNS disorders. Compounds identified through this research have shown distinct antidepressant-like and pro-cognitive properties in vivo, indicating their therapeutic potential for CNS disorders (Canale et al., 2016).

Enzyme Inhibitory Activities

Another study explored the synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio)acetamide derivatives, assessing their inhibition potential against various enzymes such as bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. One of the synthesized compounds exhibited good activity, leading to further structure-activity relationship (SAR) studies and molecular docking to understand the binding modes against the studied enzymes (Virk et al., 2018).

Antibacterial Potentials

The synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores was carried out to evaluate their antibacterial potentials. This research signifies the role of such compounds in developing moderate inhibitors against various bacterial strains, highlighting the importance of structural variations in enhancing antibacterial activity (Iqbal et al., 2017).

Synthesis and Characterization of Derivatives

Studies focused on the synthesis and characterization of new biologically active derivatives bearing the piperidine nucleus have been conducted. These derivatives have been synthesized and screened against enzymes such as acetylcholinesterase and butyrylcholinesterase, showing promising activities that warrant further exploration for potential therapeutic applications (Khalid et al., 2012).

Properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O4S/c18-15-3-1-2-4-16(15)24-12-17(21)19-11-13-7-9-20(10-8-13)25(22,23)14-5-6-14/h1-4,13-14H,5-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAYQGXIMSVSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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